molecular formula C24H30N2O6 B047785 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone CAS No. 119623-96-0

3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

Cat. No. B047785
M. Wt: 442.5 g/mol
InChI Key: DZAPFCIZBBZWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone, also known as C-150, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylase, an enzyme that regulates gene expression and is involved in cancer development.

Biochemical And Physiological Effects

3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and to cause cell cycle arrest in cancer cells. 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to have anti-inflammatory properties and to reduce oxidative stress, which can lead to cell damage and aging.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone for lab experiments is its potent antitumor activity against a range of cancer cell lines. This makes it a promising candidate for further drug development and testing. However, the synthesis of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is challenging and requires specialized equipment and expertise, which can limit its availability for lab experiments. Additionally, the mechanism of action of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is not fully understood, which can make it difficult to design experiments to test its efficacy and safety.

Future Directions

There are several future directions for research on 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone. One area of focus is the development of more efficient and cost-effective synthesis methods for 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone, which could increase its availability for lab experiments and drug development. Additionally, further research is needed to fully understand the mechanism of action of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone and to identify its molecular targets. This could lead to the development of more targeted and effective cancer treatments. Finally, more research is needed to explore the potential applications of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone in the treatment of neurodegenerative disorders and other diseases.

Synthesis Methods

The synthesis of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone involves a multistep process that includes the reaction of 2,3-dipropyl-1,2,3,4-tetrahydroquinoline with ethyl glyoxylate, followed by the reaction of the resulting product with ethyl vinyl ether. The final step involves the oxidation of the resulting compound with potassium permanganate. The synthesis of 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone is challenging and requires specialized equipment and expertise.

Scientific Research Applications

3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has shown promising results in scientific research, particularly in drug discovery and development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has also been shown to inhibit the growth of drug-resistant cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone has been found to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

119623-96-0

Product Name

3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

Molecular Formula

C24H30N2O6

Molecular Weight

442.5 g/mol

IUPAC Name

3,7-bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone

InChI

InChI=1S/C24H30N2O6/c1-5-9-13-15(11-31-7-3)23(29)25-19-17(13)21(27)18-14(10-6-2)16(12-32-8-4)24(30)26-20(18)22(19)28/h5-12H2,1-4H3,(H,25,29)(H,26,30)

InChI Key

DZAPFCIZBBZWEP-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)COCC

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COCC)COCC

synonyms

3,7-Bis(ethoxymethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Origin of Product

United States

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